molecular formula C12H24N2O2 B1290767 Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate CAS No. 236406-22-7

Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate

Cat. No. B1290767
M. Wt: 228.33 g/mol
InChI Key: VMTNDQIIDCSDOU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives can be complex due to the presence of multiple functional groups that may interact during the synthetic process. For example, the synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a related compound, involves intramolecular cyclization using the Fukuyama–Mitsunobu reaction starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate from piperidin-4-ylmethanol involves nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives is influenced by the steric effects of the tert-butyl group. For instance, in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, the bulky tert-butyl substituents prevent the molecules from engaging in typical face-to-face π-interactions, leading to a unique packing in the solid state . The conformation of the piperidine ring in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is also affected by the bulky substituents, which can hinder close approach of neighboring molecules and the formation of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives can vary depending on the substituents and the position of the functional groups on the piperidine ring. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate undergoes stereoselective syntheses, with the Mitsunobu reaction being used to obtain different stereoisomers . The presence of the tert-butyl group can also influence the electron density of the molecule, which in turn affects its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are determined by their molecular structure. The tert-butyl group is known to be electron-releasing, which can affect the compound's solubility, boiling point, and stability . The steric demand of the tert-butyl group can also influence the compound's crystalline packing and its interactions with solvents and other molecules . The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, for example, demonstrates the importance of the tert-butyl group in the solubility and reactivity of the compound .

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate personal protective equipment and follow safety guidelines.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTNDQIIDCSDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632523
Record name tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate

CAS RN

236406-22-7
Record name 1,1-Dimethylethyl 4-(aminomethyl)-4-methyl-1-piperidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
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